4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline
Overview
Description
4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline, also known as CPQQ, is a quinoline-based compound that has been the subject of scientific research due to its potential as a therapeutic agent.
Mechanism of Action
4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline exerts its effects through its interaction with various molecular targets, including G protein-coupled receptors, ion channels, and enzymes. The exact mechanism of action of 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline is still under investigation, but it is believed to involve the modulation of intracellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of neurotransmitter receptor activity, and regulation of gene expression. These effects are dependent on the specific molecular targets that 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline interacts with.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline in lab experiments is its potential as a lead compound for the development of new drugs. 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline has also been shown to have potent anticancer and neuroprotective effects, making it a promising candidate for further research. However, one limitation of using 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline research, including the development of new drugs based on 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline, the investigation of its potential as a treatment for neurological disorders, and the elucidation of its mechanism of action. Further studies are also needed to evaluate the toxicity and safety of 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline in preclinical and clinical settings.
Scientific Research Applications
4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline has been studied for its potential as a therapeutic agent in various fields, including cancer research, neurobiology, and pharmacology. In cancer research, 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurobiology, 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline has been found to modulate the activity of neurotransmitter receptors, which can potentially lead to the development of new treatments for neurological disorders. In pharmacology, 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline has been studied for its potential as a lead compound for the development of new drugs.
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(8-methyl-2-pyridin-3-ylquinolin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O/c1-18-5-2-9-22-23(16-24(29-25(18)22)19-6-4-10-28-17-19)26(32)31-13-11-30(12-14-31)21-8-3-7-20(27)15-21/h2-10,15-17H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZAZOOBPZQFFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501131033 | |
Record name | [4-(3-Chlorophenyl)-1-piperazinyl][8-methyl-2-(3-pyridinyl)-4-quinolinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501131033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorophenyl)piperazin-1-yl][8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone | |
CAS RN |
669708-96-7 | |
Record name | [4-(3-Chlorophenyl)-1-piperazinyl][8-methyl-2-(3-pyridinyl)-4-quinolinyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=669708-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(3-Chlorophenyl)-1-piperazinyl][8-methyl-2-(3-pyridinyl)-4-quinolinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501131033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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